2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-8-9-12(2)15(10-11)13(3)19-17(20)14-6-4-5-7-16(14)18/h4-10,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIDIRBKJFJILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylphenyl ethylamine and 2-chlorobenzoyl chloride.
Reaction: The 2,5-dimethylphenyl ethylamine is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
The compound has been investigated for its antimicrobial and anticancer properties. The 2,5-dimethylphenyl moiety is a common structural feature in many antimicrobial agents, which have shown efficacy against a range of pathogens, including drug-resistant strains. Research indicates that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antimicrobial Properties
Recent studies have highlighted the importance of the 2,5-dimethylphenyl scaffold in the development of novel antimicrobial agents. Compounds with this structure have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. For instance, derivatives bearing the 2,5-dimethylphenyl group were shown to possess broad-spectrum antifungal activity against drug-resistant Candida strains .
Anticancer Activity
In addition to antimicrobial effects, 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide has been evaluated for its anticancer properties. In vitro studies using cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) demonstrated promising results. The structure-activity relationship (SAR) analysis indicated that modifications to the benzamide moiety could enhance anticancer efficacy .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Screening : A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against resistant bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial potency .
- Anticancer Evaluation : In a comparative analysis of several benzamide derivatives, this compound showed superior cytotoxicity against cancer cell lines compared to standard chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro group and the dimethylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in critical biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Family
Benzamide derivatives with variations in substituent positions and side chains provide insights into structure-activity relationships. Key analogues include:
Table 1: Structural and Crystallographic Comparison of Benzamide Derivatives
Key Observations :
- Substituent Position Effects : Ortho-substituted methyl groups (e.g., 2,3-diMe in ) create steric hindrance, reducing ring coplanarity (dihedral angle 7.7°), whereas para-substituted analogues (e.g., 3,4-diMe in ) exhibit larger dihedral angles (80.8°), altering crystal packing.
- Halogen Bonding: The 2-chloro group in participates in intramolecular Cl···O interactions (3.18 Å), a feature absent in non-halogenated analogues.
Functional Analogues with Modified Backbones
Compounds with acetamide or heterocyclic cores highlight the role of the benzamide moiety:
Table 2: Comparison with Acetamide and Heterocyclic Analogues
Key Observations :
- Acetamide vs.
- Heterocyclic Modifications : Thiazole or furan rings (e.g., ) introduce hydrogen-bonding sites and rigidity, enhancing target specificity in drug design.
Biological Activity
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorinated benzamide moiety and a substituted ethyl group attached to a dimethylphenyl ring. This unique structure contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been investigated for its efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens. Studies have shown that it possesses significant antibacterial properties, which could be promising for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell cycle progression .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. This interaction can lead to downstream effects that promote cell death in cancer cells or inhibit bacterial growth.
- Signal Transduction Pathways : Research indicates that it may modulate pathways such as NF-κB, which are critical for cell survival and proliferation. Activation or inhibition of these pathways can significantly affect the behavior of both cancerous and normal cells .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis | |
| U-937 | 12.34 | Cell cycle arrest | |
| A549 | 10.25 | NF-κB pathway modulation |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 cells. The findings demonstrated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability at concentrations above 10 µM .
- Antibacterial Screening : In another investigation focusing on its antimicrobial properties, the compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated notable activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide be determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the primary method. Use SHELXL for refinement, which handles small-molecule crystallography robustly . Preprocessing tools like WinGX or ORTEP-3 can assist in visualization and hydrogen-bond analysis .
- Key Parameters : Monitor intramolecular interactions (e.g., Cl···O halogen bonding, ~3.18 Å) and dihedral angles between aromatic rings (e.g., 7.7° for benzoyl and anilino rings) .
Q. What synthetic strategies are effective for preparing this compound?
- Methodology : Employ a two-step protocol: (1) Condensation of 2-chlorobenzoyl chloride with 1-(2,5-dimethylphenyl)ethylamine in dichloromethane/pyridine, followed by (2) recrystallization in ethanol for purity .
- Optimization : Monitor reaction temperature (room temp. preferred) and stoichiometry (1:1.2 ratio of amine to acyl chloride). Purity is confirmed via melting point analysis and / NMR .
Q. How do substituents on the benzamide and aryl rings influence molecular conformation?
- Methodology : Compare X-ray data across analogs (e.g., 2-chloro-N-(3,5-dimethylphenyl)benzamide vs. 2-chloro-N-phenylbenzamide). Substituents like methyl groups increase steric hindrance, altering dihedral angles (e.g., 76.7° in 3,5-dimethyl derivatives vs. 32.1° in non-substituted analogs) .
- Key Insight : Ortho-substituents induce antiparallel alignment of amide C=O and Cl groups, stabilizing halogen bonding .
Advanced Research Questions
Q. How can conflicting crystallographic data on substituent effects be resolved?
- Case Study : Discrepancies in dihedral angles between benzanilide derivatives (e.g., 61.2° in 3,5-dimethylphenyl vs. 63.1° in 3,5-dichlorophenyl analogs) arise from electronic vs. steric effects .
- Resolution : Perform density functional theory (DFT) calculations to quantify energy differences between conformers. Pair with Hirshfeld surface analysis to map intermolecular interactions .
Q. What experimental design considerations are critical for optimizing crystallization conditions?
- Methodology : Screen solvents (ethanol, DMF, or mixed solvents) and temperature gradients. For this compound, slow evaporation of ethanol at 25°C yields plate-like crystals suitable for SCXRD .
- Troubleshooting : If twinning occurs, use SHELXD for structure solution or consider microcrystalline powder diffraction .
Q. How can spectroscopic data (e.g., IR, NMR) be interpreted to confirm molecular geometry?
- IR Analysis : Amide C=O stretches appear at ~1650–1680 cm, while N–H stretches are observed at ~3200–3300 cm. Halogen bonding may redshift C=O vibrations by ~10–15 cm .
- NMR : signals for methyl groups on the 2,5-dimethylphenyl ring appear as singlets (δ ~2.25 ppm), while the NH proton resonates as a broad singlet (δ ~8.5 ppm) .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
